N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that has been investigated for its potential in the treatment of degenerative brain diseases. [] While its specific classification is not explicitly mentioned in the provided abstracts, its structural features, particularly the presence of a tetrazole ring, suggest it may belong to a class of compounds known as tetrazole derivatives. These derivatives are often explored in medicinal chemistry for their diverse biological activities.
Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is identified as a potential therapeutic agent for degenerative brain diseases. [] Specifically, it is suggested to be used in combination with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, also known as FTY720, or its phosphate form. [] This combination is proposed for potential synergistic effects in treating such diseases. The second agent in the combination targets the AMPA receptor, a glutamate receptor crucial for synaptic plasticity and memory. [] While the specific application of the compound is not elaborated upon, its proposed use alongside an AMPA receptor agonist suggests a potential role in modulating glutamatergic neurotransmission, which is often implicated in degenerative brain diseases.
Compound Description: This compound is identified as a potential anti-allergy agent. Its crystal structure reveals a nearly planar indole system, with the phenyl ring inclined at 68.03° relative to the indole. The tetrazole ring is also planar, positioned 10.8° from the indole plane. The carboxamide chain adopts a fully extended conformation [].
Relevance: This compound shares the core structure of a substituted phenyl ring linked to a carboxamide group with N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide. Both compounds also feature a tetrazole ring, albeit attached at different positions on the phenyl ring []. The presence of the tetrazole and carboxamide functionalities suggests potential for similar biological activities.
Compound Description: RG 12525 is investigated as a potential treatment for type II diabetes due to its agonist activity on the peroxisomal proliferation-activated receptor gamma []. A significant metabolic pathway for RG 12525 involves N2-glucuronidation of the tetrazole moiety, primarily catalyzed by UGT1A1 and 1A3 enzymes [].
Relevance: Both RG 12525 and N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide contain a tetrazole ring, highlighting a shared chemical feature. While the core structures differ, the presence of this pharmacologically relevant moiety suggests the possibility of shared metabolic pathways or even overlapping protein targets [].
Compound Description: This compound acts as a potent neurokinin (NK) 1 receptor antagonist. Studies demonstrate a correlation between its ability to occupy NK1 receptors in the gerbil striatum and its efficacy in inhibiting NK1 agonist-induced foot tapping behavior [].
Relevance: GR205171 shares several structural elements with N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide, including a methoxy-substituted phenyl ring and a 1H-tetrazol-1-yl group. Despite differences in their core structures, these similarities indicate that both compounds could potentially interact with similar biological targets, particularly those recognizing the substituted phenyl-tetrazole motif [].
Compound Description: LY-171883 functions as an LTD4 receptor antagonist and exhibits anti-inflammatory properties. In a mouse model of inflammation, it effectively reduces neutrophil influx and associated LTB4 biosynthesis [].
Relevance: The presence of a 1H-tetrazol-5-yl group in both LY-171883 and N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide signifies a common structural motif. Although their overall structures differ, this shared feature suggests the potential for interacting with similar biological targets, especially those recognizing the tetrazole moiety [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.